N-(4-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
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Overview
Description
N-(4-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a carboxamide group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with a suitable quinoline derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the carbonyl group may produce a quinoline alcohol .
Scientific Research Applications
N-(4-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has potential as a probe for studying enzyme interactions and protein binding.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: It is used in the development of novel materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar quinoline backbone and have diverse biological activities.
Quinoline Analogues: Compounds like 4-hydroxy-2-quinolones have similar structures and are used in various chemical and biological applications.
Uniqueness
N-(4-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H15FN2O3 |
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Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H15FN2O3/c20-12-6-8-13(9-7-12)21-18(24)15-17(23)14-5-1-3-11-4-2-10-22(16(11)14)19(15)25/h1,3,5-9,23H,2,4,10H2,(H,21,24) |
InChI Key |
JQAWYYUXGOOSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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